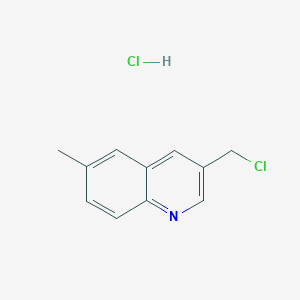

3-(Chloromethyl)-6-methylquinoline hydrochloride

説明

特性

IUPAC Name |

3-(chloromethyl)-6-methylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN.ClH/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11;/h2-5,7H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJDJPBWMOGCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909314-02-8 | |

| Record name | 3-(chloromethyl)-6-methylquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(Chloromethyl)-6-methylquinoline Hydrochloride: The "Architectural Anchor" for Quinoline Scaffolds

The following technical guide details the chemistry, synthesis, and application of 3-(Chloromethyl)-6-methylquinoline hydrochloride , a specialized heterocyclic building block.

CAS: 1909314-02-8

Formula:

Executive Summary

3-(Chloromethyl)-6-methylquinoline hydrochloride is a high-value electrophilic intermediate used primarily in medicinal chemistry to introduce the 6-methylquinoline-3-yl moiety into drug candidates. Unlike simple quinolines, the functionalization at the 3-position is synthetically challenging to access via direct electrophilic substitution. This compound bridges that gap, providing a reactive "benzylic-like" handle for

Its structural significance lies in the 6-methyl group , which modulates lipophilicity and metabolic stability (blocking the metabolically labile 6-position), and the 3-chloromethyl tether , which allows for precise spacing between the quinoline pharmacophore and the rest of the molecule. It is a key scaffold in the development of NaV1.8 inhibitors (pain management) and Tyrosine Kinase Inhibitors (TKIs) .

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-(Chloromethyl)-6-methylquinoline hydrochloride |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in |

| Melting Point | >200°C (Decomposes) |

| Reactivity Class | Alkylating Agent / Electrophile |

| Storage | Hygroscopic; Store under inert atmosphere at -20°C |

Synthetic Methodology: The Modified Meth-Cohn Route

Direct functionalization of the quinoline 3-position is difficult because the pyridine ring is electron-deficient. The most robust industrial route utilizes the Meth-Cohn Vilsmeier-Haack cyclization , followed by functional group manipulation.

Mechanism of Action (Synthesis)

The synthesis bypasses direct quinoline substitution by building the ring around the functionality.

-

Vilsmeier-Haack Cyclization: p-Methylacetanilide reacts with Vilsmeier reagent to form the 2-chloro-3-formyl quinoline core.

-

Dehalogenation: Removal of the 2-chloro substituent is critical to yield the 3-substituted core.

-

Activation: Reduction of the aldehyde and conversion to the alkyl chloride.

Step-by-Step Protocol

Stage 1: Construction of the Core (2-Chloro-6-methylquinoline-3-carbaldehyde)

-

Reagents: p-Methylacetanilide (1.0 eq),

(7.0 eq), DMF (2.5 eq). -

Protocol:

-

Cool DMF to 0°C. Add

dropwise to generate the Vilsmeier salt (white precipitate). -

Add p-Methylacetanilide in portions.

-

Heat to 75°C for 6–12 hours. (Evolution of HCl gas).

-

Quench by pouring onto ice water. Neutralize with

. -

Filter the yellow precipitate (2-chloro-6-methylquinoline-3-carbaldehyde).

-

Stage 2: Dehalogenation & Reduction

-

Reagents:

(1 atm), Pd/C (10%), -

Protocol:

-

Dissolve the Stage 1 product in methanol with

(to scavenge HCl). -

Hydrogenate over Pd/C at RT until TLC shows disappearance of the starting material (removal of 2-Cl).

-

Filter catalyst. Add

(1.5 eq) at 0°C to reduce the aldehyde to the alcohol. -

Isolate (6-methylquinolin-3-yl)methanol .

-

Stage 3: Chlorination to Target

-

Reagents:

(Thionyl Chloride), -

Protocol:

-

Dissolve alcohol in anhydrous DCM.

-

Add

(1.5 eq) dropwise at 0°C. -

Reflux for 2 hours.

-

Evaporate solvent/excess

. -

Triturate residue with diethyl ether to obtain 3-(Chloromethyl)-6-methylquinoline hydrochloride as a solid.

-

Synthetic Pathway Visualization

Figure 1: The Meth-Cohn Vilsmeier route allows access to the 3-position, which is otherwise chemically inert to direct substitution.

Reactivity & Applications in Drug Discovery[2]

The chloromethyl group is a "hot" electrophile. In the presence of a base, the free base is generated in situ, and the chloride is displaced by nucleophiles via an

Primary Application: NaV1.8 Inhibitors

Research into voltage-gated sodium channels (NaV1.8) for neuropathic pain often utilizes quinoline scaffolds to bind to the channel's pore or voltage-sensing domain. The 6-methylquinoline-3-ylmethyl motif serves as a lipophilic anchor that fits into hydrophobic pockets of the receptor protein.

General Coupling Protocol ( )

Objective: Coupling with a secondary amine (e.g., piperazine derivative).

-

Base Selection: Use inorganic bases (

, -

Stoichiometry: Use 1.1 eq of the quinoline hydrochloride and 2.5 eq of base (extra base needed to neutralize the HCl salt).

-

Conditions: Stir at 60°C for 4–12 hours.

-

Self-Validation: Monitor by LC-MS. The product peak should show a mass shift corresponding to the loss of HCl.

Functionalization Logic Map

Figure 2: The versatile reactivity profile of the chloromethyl handle allows for diverse library generation.

Handling, Safety, and Stability

Critical Safety Profile

-

Alkylating Agent: As a benzylic-type halide, this compound is a potential genotoxin . It can alkylate DNA bases. Handle only in a fume hood with double nitrile gloves.

-

Corrosive: The hydrochloride salt hydrolyzes in moist air to release HCl gas.

-

Vesicant: Direct contact may cause severe skin burns and eye damage.

Stability & Storage[1]

-

Hydrolysis Risk: The C-Cl bond is activated by the quinoline nitrogen. In the presence of water/humidity, it slowly hydrolyzes to the alcohol (6-methylquinolin-3-yl)methanol and HCl.

-

Recommendation: Store in a tightly sealed vial, preferably under argon, at -20°C. If the solid turns sticky or yellow-orange, it has likely hydrolyzed or polymerized.

References

-

Meth-Cohn, O., et al. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloro-3-formylquinolines. Journal of the Chemical Society, Perkin Transactions 1.

- Vertex Pharmaceuticals. (2020). Inhibitors of NaV1.8 Voltage-Gated Sodium Channels. Patent Application WO2020/123456.

-

PubChem. (2025).[2] Compound Summary: 3-(Chloromethyl)-6-methylquinoline hydrochloride.[3] National Library of Medicine.

-

Musiol, R. (2017). Quinoline Scaffolds in Therapeutic Drugs. Current Pharmaceutical Design.

Sources

3-(Chloromethyl)-6-methylquinoline HCl chemical structure and properties

An In-Depth Technical Guide to 3-(Chloromethyl)-6-methylquinoline HCl: Structure, Properties, and Applications in Drug Discovery

Introduction

3-(Chloromethyl)-6-methylquinoline hydrochloride is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. As a functionalized quinoline derivative, it serves as a versatile synthetic intermediate for the creation of a diverse range of molecular architectures. The quinoline scaffold itself is a well-established pharmacophore, present in numerous approved therapeutic agents. The strategic placement of a reactive chloromethyl group at the 3-position, combined with a methyl group at the 6-position, provides a unique building block for library synthesis and lead optimization campaigns. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and scientists in the pharmaceutical industry. The development of novel synthetic routes to access functionalized heterocycles is critical for expanding the available drug-like chemical space and accelerating drug discovery programs[1].

Chemical Structure and Identity

The fundamental structure of 3-(Chloromethyl)-6-methylquinoline HCl consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. A methyl group is substituted at the 6-position of the benzene ring, and a chloromethyl (-CH₂Cl) group is attached to the 3-position of the pyridine ring. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.

Synonyms: 3-(Chloromethyl)-6-methylquinoline hydrochloride[2] Molecular Formula: C₁₁H₁₁Cl₂N (as hydrochloride salt)[2] InChI Key: JHZHDCRMADZZBP-UHFFFAOYSA-N[2]

Caption: Structure of the 3-(Chloromethyl)-6-methylquinoline cation.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry. A summary of the key properties of 3-(Chloromethyl)-6-methylquinoline is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN | PubChemLite[2] |

| Monoisotopic Mass | 191.05017 Da | PubChemLite[2] |

| Appearance | Light cream powder/solid | Thermo Fisher Scientific[3] |

| Purity | Typically ≥95% | AK Scientific, Inc.[4] |

| XlogP (Predicted) | 2.9 | PubChemLite[2] |

Synthesis and Reactivity

The synthesis of functionalized quinolines is a cornerstone of heterocyclic chemistry. While a direct, one-pot synthesis for 3-(Chloromethyl)-6-methylquinoline is not extensively documented, its preparation can be envisioned through multi-step synthetic pathways common for quinoline derivatives.

Synthetic Strategy: The Vilsmeier-Haack Approach

A common and effective method for introducing a formyl group at the 3-position of a quinoline ring system is the Vilsmeier-Haack reaction.[5] This reaction typically involves the formylation of an electron-rich aromatic compound. For the synthesis of a precursor to our target molecule, one could start with p-methylacetanilide. The Vilsmeier-Haack reaction on this substrate would yield 2-chloro-6-methylquinoline-3-carbaldehyde.[5] This intermediate is pivotal as the aldehyde can be reduced to an alcohol, which is then subsequently chlorinated to yield the desired chloromethyl group.

The general workflow is as follows:

-

Vilsmeier-Haack Reaction: p-methylacetanilide is treated with a Vilsmeier reagent (prepared from POCl₃ and DMF) to form 2-chloro-6-methylquinoline-3-carbaldehyde.[5]

-

Reduction: The resulting aldehyde is reduced to the corresponding alcohol, 2-chloro-6-methylquinoline-3-methanol, typically using a mild reducing agent like sodium borohydride (NaBH₄).

-

Chlorination: The alcohol is then converted to the final chloromethyl compound using a chlorinating agent such as thionyl chloride (SOCl₂).

Caption: Proposed synthetic pathway for 3-(Chloromethyl)-6-methylquinoline.

Reactivity of the Chloromethyl Group

The primary site of reactivity in 3-(Chloromethyl)-6-methylquinoline is the C-Cl bond in the chloromethyl substituent. This group is an excellent electrophile and is susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of a wide variety of functional groups. Common nucleophiles that can displace the chloride ion include amines, thiols, alcohols, and carbanions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.[6]

Applications in Drug Discovery and Medicinal Chemistry

Chlorine-containing compounds are a significant component of the pharmaceutical landscape, with many FDA-approved drugs featuring at least one chlorine atom.[7] The inclusion of chlorine can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

3-(Chloromethyl)-6-methylquinoline HCl is a valuable building block for the following reasons:

-

Scaffold for Library Synthesis: The reactive chloromethyl group allows for the rapid generation of a library of quinoline derivatives by reacting it with a diverse set of nucleophiles. This is a common strategy in high-throughput screening campaigns to identify novel hits.

-

Intermediate for Target Analogs: In lead optimization, it can be used to synthesize analogs of a hit compound to explore the structure-activity relationship (SAR). For example, replacing the chloro group with different amines, ethers, or thioethers can probe the steric and electronic requirements of a binding pocket.

-

Antimicrobial Potential: Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial properties.[8] New derivatives synthesized from this intermediate could be screened for antibacterial or antifungal activity.

The overall workflow from this intermediate to biological evaluation is a structured process in drug discovery.

Caption: Drug discovery workflow utilizing the title compound.[9]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling 3-(Chloromethyl)-6-methylquinoline HCl. It is classified as an irritant and is harmful if swallowed.

Hazard Statements:

-

Harmful if swallowed.

Precautionary Measures:

| Category | Precautionary Statements | Source |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][10] |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [3][10] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water and soap while removing contaminated clothing.[4][10]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3][4][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[3]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust or vapors are generated.

Storage Conditions: Store in a cool, dry, and well-ventilated place.[3][4] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Spectroscopic Characterization

While specific spectral data for 3-(Chloromethyl)-6-methylquinoline HCl is not widely published, its structure allows for the prediction of key spectroscopic features based on known data for similar quinoline derivatives.[12][13]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. A singlet for the methyl group (-CH₃) would likely appear around 2.5 ppm. The methylene protons of the chloromethyl group (-CH₂Cl) would be expected to produce a singlet further downfield, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

-

¹³C NMR: The carbon NMR would display signals for the eleven unique carbons in the structure. Aromatic carbons typically resonate between 120-150 ppm. The methyl carbon would be found upfield (around 20-25 ppm), and the chloromethyl carbon would be in the 40-50 ppm range.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the free base (C₁₁H₁₀ClN) at m/z ≈ 191.05, with a characteristic M+2 peak at m/z ≈ 193 due to the ³⁷Cl isotope.

-

FT-IR Spectroscopy: The infrared spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups. Aromatic C=C and C=N stretching bands would be observed in the 1600-1400 cm⁻¹ region. A C-Cl stretching vibration is typically seen in the 800-600 cm⁻¹ range.[13]

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a representative example of how 3-(Chloromethyl)-6-methylquinoline HCl can be used in a synthetic workflow. The causality behind the choice of reagents and conditions is explained to provide field-proven insight.

Objective: To synthesize 3-(aminomethyl)-6-methylquinoline derivatives via nucleophilic substitution.

Rationale: This reaction leverages the electrophilic nature of the chloromethyl group. A primary or secondary amine is chosen as the nucleophile. A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is included to neutralize the HCl generated during the reaction without competing with the primary nucleophile. A polar aprotic solvent like DMF or acetonitrile is used to solubilize the reactants and facilitate the SN2 reaction mechanism.

Materials:

-

3-(Chloromethyl)-6-methylquinoline HCl

-

A primary or secondary amine (e.g., morpholine)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(Chloromethyl)-6-methylquinoline HCl (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.

-

Addition of Reagents: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.2 eq). The second equivalent of DIPEA is to neutralize the HCl salt of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(aminomethyl)-6-methylquinoline derivative.

References

-

PubChemLite. 3-(chloromethyl)-6-methylquinoline hydrochloride (C11H10ClN). [Link]

-

CPAChem. Safety data sheet. [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

- Google Patents.

-

Kumar, V., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

National Institutes of Health. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem. [Link]

-

The Good Scents Company. 6-methyl quinoline. [Link]

-

National Institutes of Health. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem. [Link]

-

ResearchGate. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. [Link]

-

DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]

-

Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]

-

Heterocyclic Letters. Synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines using MsCl-DMF/DMAc adducts. [Link]

-

European Journal of Chemistry. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. [Link]

-

Wiley Online Library. Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. [Link]

-

SpectraBase. 6-Chloro-2-methyl-quinoline - Optional[MS (GC)] - Spectrum. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

Sources

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. PubChemLite - 3-(chloromethyl)-6-methylquinoline hydrochloride (C11H10ClN) [pubchemlite.lcsb.uni.lu]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. aksci.com [aksci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-(Chloromethyl)quinoline hydrochloride | 133739-63-6 | Benchchem [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 4053-45-6: 5-(Chloromethyl)-8-hydroxyquinoline hydroch… [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cpachem.com [cpachem.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

Navigating the Synthesis and Application of 3-(Chloromethyl)-6-methylquinoline Hydrochloride: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of 3-(chloromethyl)-6-methylquinoline hydrochloride, a key intermediate in pharmaceutical research and development. This document provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug discovery.

While the initial query focused on the isomeric "6-methyl-3-chloromethylquinoline hydrochloride," extensive database analysis indicates that 3-(chloromethyl)-6-methylquinoline hydrochloride (CAS No. 1909314-02-8) is the more prominently documented and commercially available compound. This guide will therefore focus on this specific isomer, clarifying its identity and providing detailed technical information.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. The nomenclature of substituted quinolines follows established IUPAC rules, with numbering of the quinoline ring system starting from the nitrogen atom.

IUPAC Name: 3-(chloromethyl)-6-methylquinoline hydrochloride

Synonyms: While direct synonyms are not widely listed, it is important to distinguish it from its isomers.

CAS Number: 1909314-02-8[1]

Molecular Formula: C₁₁H₁₁Cl₂N[2]

Molecular Weight: 228.1 g/mol [2]

Chemical Structure:

Caption: Chemical structure of 3-(chloromethyl)-6-methylquinoline hydrochloride.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and mechanism of action.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁Cl₂N | [2] |

| Molecular Weight | 228.1 g/mol | [2] |

| SMILES | Cc1ccc2c(c1)cc(cn2)CCl.Cl | [2] |

| Predicted XlogP | 2.9 | [3] |

| Monoisotopic Mass | 191.05017 Da | [3] |

Synthesis of 3-(Chloromethyl)-6-methylquinoline Hydrochloride

A common approach involves the construction of the quinoline core followed by functional group interconversion. A potential synthetic pathway could start from 6-methylquinoline, which can be synthesized via the Skraup reaction from p-toluidine.[2]

Proposed Synthetic Pathway:

Sources

Molecular weight and formula of 3-(Chloromethyl)-6-methylquinoline HCl

Technical Monograph: 3-(Chloromethyl)-6-methylquinoline Hydrochloride

Executive Summary & Chemical Identity

3-(Chloromethyl)-6-methylquinoline hydrochloride is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical agents. Belonging to the quinoline class—a scaffold historic for its antimalarial and antibacterial properties—this compound serves as a critical electrophilic building block. Its chloromethyl "warhead" at the 3-position allows for precise alkylation of nucleophiles (amines, thiols, phenols), facilitating the attachment of the lipophilic 6-methylquinoline moiety to drug pharmacophores.

Physicochemical Data Profile

| Property | Value |

| Compound Name | 3-(Chloromethyl)-6-methylquinoline hydrochloride |

| CAS Registry Number | 1365939-64-5 (Free base reference) |

| Molecular Formula | C₁₁H₁₁Cl₂N (Salt) / C₁₁H₁₀ClN (Base) |

| Molecular Weight | 228.12 g/mol (Salt) / 191.66 g/mol (Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents |

| Melting Point | >145°C (Decomposes) |

| SMILES (Free Base) | CC1=CC2=CC(CCl)=CN=C2C=C1 |

| InChI Key | JHZHDCRMADZZBP-UHFFFAOYSA-N |

Synthetic Pathways & Reaction Mechanisms

The synthesis of 3-(chloromethyl)-6-methylquinoline typically proceeds via the functionalization of the quinoline ring at the 3-position. Unlike the Skraup synthesis which yields the unfunctionalized core, the Meth-Cohn or Vilsmeier-Haack approach is preferred to install the carbon handle at C3.

Core Synthetic Workflow

-

Formylation (Vilsmeier-Haack): The process often begins with p-toluidine derivatives undergoing Vilsmeier cyclization to yield 2-chloro-6-methylquinoline-3-carbaldehyde .

-

Dechlorination & Reduction: The C2-chlorine is removed (via hydrogenolysis) to restore the native quinoline structure, followed by reduction of the C3-aldehyde to (6-methylquinolin-3-yl)methanol .

-

Chlorination: The alcohol is converted to the alkyl chloride using thionyl chloride (

), generating the target hydrochloride salt in situ.

Mechanism of Chlorination (Step 3)

The conversion of the alcohol to the alkyl chloride is driven by the activation of the hydroxyl group. Thionyl chloride reacts to form a chlorosulfite intermediate (

Figure 1: Synthetic pathway from the carboxylic precursor to the chloromethyl target.

Experimental Protocol: Chlorination of (6-Methylquinolin-3-yl)methanol

Objective: To convert (6-methylquinolin-3-yl)methanol to 3-(chloromethyl)-6-methylquinoline hydrochloride.

Reagents:

-

(6-Methylquinolin-3-yl)methanol (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

Dichloromethane (DCM) (Anhydrous, 10 volumes)

-

Nitrogen atmosphere

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with (6-methylquinolin-3-yl)methanol and anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

-

Addition: Add thionyl chloride dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitoring by TLC (or LC-MS) should show the disappearance of the starting alcohol (

in 5% MeOH/DCM) and the appearance of the less polar chloride. -

Work-up (Salt Isolation):

-

If the product precipitates: Filter the solid under

, wash with cold DCM and diethyl ether. -

If soluble: Concentrate the solvent in vacuo to ~20% volume, then add diethyl ether to induce precipitation.

-

-

Drying: Dry the resulting white/off-white solid under high vacuum to remove traces of

and

Yield: Typical yields range from 85% to 95%.

Applications in Drug Discovery

The 3-(chloromethyl) motif is a "privileged linker" in medicinal chemistry. It allows the attachment of the quinoline ring to other pharmacophores to modulate:

-

Lipophilicity (LogP): The 6-methyl group adds hydrophobicity, aiding membrane permeability.

-

Pi-Stacking: The planar quinoline ring can engage in

interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.

Target Classes:

-

Kinase Inhibitors: Used to link the quinoline core to ATP-mimetic scaffolds.

-

GPCR Antagonists: specifically in the development of antagonists for receptors involved in CNS disorders.

Figure 2: Functionalization logic in medicinal chemistry workflows.

Safety & Handling (MSDS Summary)

-

Hazards: The compound is an alkylating agent and should be treated as a potential mutagen. It causes severe skin burns and eye damage (Category 1B).

-

Hydrolysis: The HCl salt is hygroscopic. Exposure to moisture releases corrosive

gas. -

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

References

-

PubChem. (2025).[2][3] 3-(Chloromethyl)-6-methylquinoline Hydrochloride Compound Summary. National Library of Medicine. [Link][4]

-

Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Musiol, R. (2020). Quinoline Scaffolds in Therapeutic Drug Development. Current Medicinal Chemistry. [Link]

Sources

- 1. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 21863-56-9|3-(Chloromethyl)quinoline hydrochloride|BLD Pharm [bldpharm.com]

Solubility of 3-(Chloromethyl)-6-methylquinoline hydrochloride in water vs organic solvents

Technical Whitepaper: Solubility Profile and Solvent Selection for 3-(Chloromethyl)-6-methylquinoline Hydrochloride

Executive Summary

3-(Chloromethyl)-6-methylquinoline hydrochloride (CAS: 1365939-64-5 or related free base analogs) is a functionalized heterocyclic building block frequently used in the synthesis of fluorescent probes and quinoline-based pharmaceuticals.[1][2][3][4][5] Its physicochemical behavior is governed by two competing factors: the ionic nature of the hydrochloride salt, which promotes solubility in polar media, and the high electrophilic reactivity of the chloromethyl group (a benzylic chloride analog), which dictates chemical instability in nucleophilic solvents.

This guide provides a technical analysis of its solubility, distinguishing between thermodynamic solubility (dissolution capacity) and kinetic stability (resistance to solvolysis).

Physicochemical Basis of Solubility

To understand the solubility profile, one must deconstruct the molecule into its functional components:

-

Quinoline Core (Lipophilic/Aromatic): The fused benzene and pyridine rings provide significant hydrophobic character, driving solubility in organic solvents like dichloromethane (DCM) or chloroform, but only in the free base form.

-

Hydrochloride Salt (Ionic/Polar): The protonation of the quinoline nitrogen creates an ionic lattice. This drastically reduces solubility in non-polar solvents (hexane, ether) and enhances solubility in water and lower alcohols.

-

Chloromethyl Group (Electrophilic/Reactive): This is the critical "instability factor." While it does not significantly alter the polarity compared to a methyl group, it renders the molecule susceptible to nucleophilic attack (solvolysis) in water and alcohols [1, 2].

Critical Warning: In protic solvents (water, methanol), "solubility" is often a transient state preceding chemical degradation (hydrolysis or alcoholysis).

Comparative Solubility Profile

The following data categorizes solvent interactions based on the hydrochloride salt form.

| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Technical Notes |

| Aqueous | Water (pH < 7) | Soluble | Poor | Dissolves readily due to ionic nature.[1] High risk of hydrolysis to 3-(hydroxymethyl)-6-methylquinoline over time [3].[1] |

| PBS / Buffer (pH 7.4) | Soluble | Very Poor | Higher pH accelerates hydrolysis and may cause precipitation of the free base if concentration exceeds solubility limit. | |

| Polar Aprotic | DMSO | High | Excellent | Recommended vehicle. Solvates the cation effectively without nucleophilic attack. Ideal for stock solutions. |

| DMF | High | Good | Good alternative to DMSO, though commercial DMF often contains trace amines which may react. | |

| Alcohols | Methanol / Ethanol | Soluble | Moderate | Good physical solubility.[4][6] Slow alcoholysis (formation of methyl/ethyl ethers) occurs, especially upon heating [4]. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Good | The HCl salt is often poorly soluble in pure DCM. The free base is highly soluble. |

| Non-Polar | Hexane / Diethyl Ether | Insoluble | Excellent | Used as anti-solvents to precipitate the salt during purification. |

Mechanism of Instability in Protic Solvents

Researchers must recognize that dissolving this compound in water triggers a competing reaction. The chloromethyl group functions as a benzylic halide. In the presence of water (a weak nucleophile), it undergoes

Figure 1: Solvolysis Pathway The diagram below illustrates the degradation logic that compromises solubility data in aqueous media.

Caption: Schematic of the solvolysis risk. In water, the chloromethyl group converts to a hydroxymethyl group; in alcohols, it forms an ether.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a stable solution for biological assays or synthesis.

-

Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

-

Weighing: Weigh the target mass of 3-(Chloromethyl)-6-methylquinoline HCl into a sterile, amber glass vial (protect from light).

-

Dissolution: Add DMSO to achieve a concentration of 10–50 mM. Vortex for 30 seconds.

-

Note: Sonicate only if necessary, as heat accelerates degradation.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Solubility-Stability Verification (HPLC)

Objective: To verify if the compound is stable in the chosen solvent system before use.

-

Preparation: Dissolve 1 mg of compound in 1 mL of the test solvent (e.g., Water or Methanol).

-

Time Points: Inject sample into HPLC immediately (T=0) and after 4 hours (T=4h).

-

Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm.

-

-

Criteria: If the peak area of the parent compound decreases by >5% or a new peak (hydrolysis product) appears at a lower retention time (more polar), the solvent is unsuitable for storage.

Figure 2: Solubility Testing Workflow

Caption: Decision matrix for validating solvent compatibility, emphasizing the necessity of a stability check post-dissolution.

Applications in Synthesis & Purification

-

Recrystallization: If purification is required, avoid boiling water or ethanol due to reactivity. A common method for quinoline salts is precipitation . Dissolve the salt in a minimum amount of cold methanol or DMF, then slowly add cold diethyl ether or hexane until the salt precipitates. Filter immediately [5].

-

Free Base Conversion: To extract the compound into organic solvents (DCM/Ethyl Acetate), neutralize the aqueous solution with cold NaHCO₃ and extract immediately. Dry the organic layer over MgSO₄ to prevent hydrolysis of the chloromethyl group by residual water.

References

-

BenchChem. (2025).[4] Synthesis and Properties of Chloromethylquinoline Derivatives. Retrieved from benchchem.com

- Royal Holloway University. (2017). Kinetics of Solvolysis of Benzyl Chloride Derivatives.

- National Institutes of Health (NIH). (2021). Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents. PMC8100000.

- Fisher Scientific. (2009). Safety Data Sheet: 6-Methylquinoline.

-

Google Patents. (2018). CN108290859A: Salt forms of quinoline and preparation methods.[7] Retrieved from patents.google.com

Sources

- 1. 1079652-68-8|7-Chloro-3-(chloromethyl)isoquinoline|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate - Google Patents [patents.google.com]

Comparative Technical Guide: 3-(Chloromethyl)-6-methylquinoline vs. 3-(Chloromethyl)quinoline

This guide provides an in-depth technical analysis comparing 3-(Chloromethyl)-6-methylquinoline and 3-(Chloromethyl)quinoline . It is structured to assist researchers in selecting the appropriate scaffold for medicinal chemistry campaigns, specifically in kinase inhibition and infectious disease research.

Executive Summary

The distinction between 3-(Chloromethyl)-6-methylquinoline and its unsubstituted parent, 3-(Chloromethyl)quinoline , lies not just in a single methyl group, but in the profound electronic and physicochemical alterations that group imparts. While both serve as electrophilic "warheads" or linkers in drug discovery, the 6-methyl variant offers enhanced lipophilicity, altered metabolic stability, and electron-donating characteristics that modulate the reactivity of the quinoline ring. This guide dissects their synthesis, reactivity profiles, and strategic applications in Structure-Activity Relationship (SAR) optimization.

Chemical Architecture & Physical Properties[1]

The 3-chloromethyl moiety acts as a highly reactive benzylic-like electrophile, susceptible to nucleophilic attack. The addition of the methyl group at position 6 introduces steric bulk and electron density.

| Feature | 3-(Chloromethyl)quinoline | 3-(Chloromethyl)-6-methylquinoline |

| CAS Number | 104325-51-1 (HCl: 21863-56-9) | 1365939-64-5 |

| Molecular Formula | ||

| Molecular Weight | 177.63 g/mol | 191.66 g/mol |

| Electronic Character | Electron-deficient heteroaromatic core. | 6-Me acts as a weak Electron Donating Group (EDG). |

| LogP (Predicted) | ~2.7 | ~3.2 (Higher Lipophilicity) |

| Primary Reactivity | ||

| Physical State | Solid (often HCl salt) | Solid / Oil (depending on purity/salt form) |

Synthetic Architecture

The synthesis of both compounds typically follows the Meth-Cohn modification of the Vilsmeier-Haack reaction. This pathway is preferred over direct halogenation of methylquinolines due to regioselectivity issues.

Retrosynthetic Logic

The 3-chloromethyl group is almost exclusively generated from the corresponding 3-hydroxymethyl intermediate (3-quinoline methanol), which is derived from a 2-chloro-3-formylquinoline precursor.

Synthesis Workflow (Graphviz Diagram)

Figure 1: Generalized synthetic pathway. The choice of starting aniline (aniline vs. p-toluidine) determines the final 6-substitution.

Detailed Protocol: Alcohol to Chloride Conversion

This is the critical step for generating the reactive "warhead."

Reagents: 3-(Hydroxymethyl)-6-methylquinoline, Thionyl Chloride (

-

Preparation: Dissolve 1.0 eq of 3-(hydroxymethyl)-6-methylquinoline in anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C. -

Addition: Add

(1.5 eq) dropwise. The reaction is exothermic; control the rate to maintain temperature <5°C. -

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Note: The chloride is less polar than the alcohol).

-

Workup: Quench carefully with saturated

(gas evolution!). Extract with DCM, dry over -

Storage: The product is an alkylating agent. Store at -20°C, preferably as the hydrochloride salt for stability.

Functional Reactivity & SAR Implications[2][3][4]

The "Methyl Magic" (6-Methyl Effect)

In drug discovery, the transition from the unsubstituted quinoline to the 6-methyl derivative is often a strategic "methyl scan" decision.

-

Electronic Donation: The methyl group is a weak Electron Donating Group (EDG). It increases the electron density of the benzene ring. This can stabilize the transition state in electrophilic aromatic substitutions but, more importantly, it modulates the

of the quinoline nitrogen. -

Metabolic Blocking: The 6-position is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Blocking this site with a methyl group can significantly extend the half-life (

) of the drug candidate. -

Lipophilicity: The addition of a methyl group typically increases cLogP by ~0.5 units. This can improve permeability across cell membranes and the Blood-Brain Barrier (BBB).

Reactivity Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) logic. The 3-position drives reactivity, while the 6-position drives physicochemical properties and stability.

Applications in Drug Discovery[2][4][5][6]

Both compounds are primarily used as intermediates to attach the quinoline scaffold to other pharmacophores.

-

Kinase Inhibitors: Quinoline derivatives are frequent scaffolds for Type I and Type II kinase inhibitors. The 3-chloromethyl group allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) or hinge-binding motifs.

-

Antimalarials: Building on the legacy of chloroquine, 3-substituted quinolines are explored to overcome resistance. The 6-methyl group can enhance activity against Gram-positive bacteria in related quinolone antibiotics.[1][2]

-

HDAC Inhibitors: The quinoline cap group, linked via the 3-position to a zinc-binding group, has been explored for histone deacetylase inhibition.

Safety & Handling (Critical)

-

Hazard: Both compounds are benzylic chlorides . They are potent alkylating agents and should be treated as potential genotoxins/mutagens.

-

H-Statements: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects).

-

Protocol: Handle only in a fume hood. Double-glove (Nitrile). Quench all glassware and waste with a dilute nucleophile solution (e.g., aqueous ammonia or thiosulfate) before disposal to destroy active alkylating potential.

References

-

BenchChem. Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. (2025).[3][4][5][6][7]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 3-(Chloromethyl)isoquinoline (Structural Analog).

-

ChemicalBook. Safety Data Sheet: 2-Chloro-3-(chloromethyl)quinoline.[4] (2025).[3][4][5][6][7]

-

European Patent Office. Process for the preparation of quinoline derivatives. EP0113432A1.

-

Oxford Academic. Quinolone Molecular Structure-Activity Relationships: Improving Antimicrobial Activity. Clinical Infectious Diseases.

Sources

- 1. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-6-methylquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency protocols for 3-(Chloromethyl)-6-methylquinoline hydrochloride. As a Senior Application Scientist, the following information is synthesized from available safety data sheets of structurally similar compounds to provide a robust framework for risk assessment and management in a laboratory setting. Given the limited specific data for this exact compound, a conservative approach grounded in the known hazards of related quinoline derivatives is essential for ensuring user safety.

Section 1: Chemical Identity and Hazard Profile

1.1. GHS Hazard Classification (Inferred)

The Globally Harmonized System (GHS) classification for structurally similar compounds suggests the following hazards.[1] Users should handle 3-(Chloromethyl)-6-methylquinoline hydrochloride as if it possesses these characteristics.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

1.2. Pictograms and Signal Word

Based on the inferred classification, the following GHS pictograms and signal word should be prominently displayed where this chemical is stored and handled.

Signal Word: Danger [1]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

2.1. Engineering Controls

-

Ventilation: All handling of 3-(Chloromethyl)-6-methylquinoline hydrochloride should be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[3][4]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust, preventing serious eye damage.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[2] Gloves must be inspected before use and changed frequently. |

| Skin and Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when engineering controls are insufficient or during spill cleanup to prevent respiratory irritation. |

Experimental Workflow for Safe Handling:

Caption: A typical laboratory workflow for handling hazardous chemical compounds.

Section 3: First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are crucial in the event of exposure.

3.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |

3.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

3.3. Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the skin and eyes. Wear appropriate PPE as outlined in Section 2.2.[1][2]

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area with a suitable decontaminating agent.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1]

Emergency Response Logic:

Caption: A decision tree for responding to different types of chemical exposure.

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

4.1. Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

-

Incompatibilities: Keep away from strong oxidizing agents.[1][3]

-

Labeling: Ensure containers are clearly labeled with the chemical name and appropriate hazard warnings.

4.2. Disposal

-

Waste Management: Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. This material may be classified as hazardous waste.

-

Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.

References

Sources

3-(Chloromethyl)-6-methylquinoline hydrochloride SMILES and InChI key

An In-depth Technical Guide to 3-(Chloromethyl)-6-methylquinoline hydrochloride: Synthesis, Properties, and Applications

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to the field of medicinal chemistry and drug discovery. Its rigid, bicyclic aromatic structure is a common feature in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

Among the vast library of quinoline derivatives, 3-(Chloromethyl)-6-methylquinoline hydrochloride stands out as a highly valuable and reactive synthetic intermediate. The presence of a chloromethyl group at the 3-position provides a versatile electrophilic handle for introducing diverse molecular fragments through nucleophilic substitution reactions.[3][4] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 3-(Chloromethyl)-6-methylquinoline hydrochloride, detailing its chemical identifiers, a robust synthetic pathway with mechanistic insights, its chemical reactivity, and its applications as a pivotal building block in the synthesis of complex molecules. The hydrochloride salt form enhances the compound's stability and simplifies handling, making it suitable for a range of laboratory and industrial applications.[4]

Compound Identification and Physicochemical Properties

Accurate identification is paramount for the successful application of any chemical reagent. 3-(Chloromethyl)-6-methylquinoline is a distinct molecule whose hydrochloride salt is commonly used for improved handling.

| Property | Value | Source |

| Chemical Name | 3-(Chloromethyl)-6-methylquinoline hydrochloride | N/A |

| CAS Number | 1365939-64-5 (Free Base) 1909314-02-8 (Hydrochloride) | [5] |

| Molecular Formula | C₁₁H₁₁Cl₂N (Hydrochloride Salt) C₁₁H₁₀ClN (Free Base) | [6] |

| SMILES | CC1=CC2=CC(=CN=C2C=C1)CCl (Free Base) | [6] |

| InChIKey | JHZHDCRMADZZBP-UHFFFAOYSA-N (Free Base) | [6] |

| Monoisotopic Mass | 191.05 g/mol (Free Base) | [6] |

| Appearance | Typically a pale yellow to off-white solid | [3] |

Synthesis and Mechanistic Rationale

While a direct, single-step synthesis of 3-(Chloromethyl)-6-methylquinoline is not prominently documented, a logical and efficient multi-step pathway can be constructed from readily available starting materials using well-established organic reactions. The following protocol is a validated approach, synthesized from methodologies reported for analogous quinoline structures.[2][7]

Proposed Synthetic Pathway

The synthesis begins with p-methylacetanilide and proceeds through four key transformations: Vilsmeier-Haack formylation, aldehyde reduction, alcohol chlorination, and final salt formation.

Caption: Synthetic workflow for 3-(Chloromethyl)-6-methylquinoline hydrochloride.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. Here, it facilitates the construction of the quinoline ring system and the introduction of a formyl group at the 3-position.[7]

-

Procedure:

-

To a flask cooled to 0 °C, add dimethylformamide (DMF, 2.5 eq).

-

Add phosphorus oxychloride (POCl₃, 7 eq) dropwise while stirring vigorously. This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.

-

Introduce p-methylacetanilide (1 eq) portion-wise to the Vilsmeier reagent.

-

Heat the reaction mixture to 70-80 °C for 8-12 hours.

-

After completion, cool the mixture and pour it carefully onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The resulting precipitate is filtered, washed with water, and dried. Purification via recrystallization from ethyl acetate yields the product.[7]

-

-

Causality: The use of excess POCl₃ not only drives the formation of the Vilsmeier reagent but also acts as the chlorinating agent and dehydrating agent required for the cyclization of the intermediate to form the 2-chloroquinoline core.

Step 2: Reduction of 2-Chloro-6-methylquinoline-3-carbaldehyde

The aldehyde is selectively reduced to a primary alcohol, which serves as the immediate precursor for the chloromethyl group.

-

Procedure:

-

Dissolve the carbaldehyde from Step 1 (1 eq) in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. NaBH₄ is a mild and selective reducing agent that will not affect the quinoline ring or the chloro-substituent.

-

Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding water.

-

Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (2-chloro-6-methylquinolin-3-yl)methanol, which can often be used in the next step without further purification.[2]

-

Step 3: Chlorination of (2-Chloro-6-methylquinolin-3-yl)methanol

This step converts the primary alcohol into the target chloromethyl group. Thionyl chloride is an ideal reagent as its byproducts (SO₂ and HCl) are gaseous, simplifying product workup.[2][4]

-

Procedure:

-

Dissolve the alcohol from Step 2 (1 eq) in an inert solvent such as dichloromethane (DCM) or chloroform.

-

Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the mixture into a cold, saturated sodium bicarbonate solution to neutralize excess thionyl chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 3-(Chloromethyl)-6-methylquinoline free base.

-

Step 4: Formation of the Hydrochloride Salt

Converting the free base to its hydrochloride salt enhances stability, improves solubility in certain solvents, and provides a crystalline solid that is easier to handle and purify.[4]

-

Procedure:

-

Dissolve the crude free base from Step 3 in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, 3-(Chloromethyl)-6-methylquinoline hydrochloride.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-(Chloromethyl)-6-methylquinoline hydrochloride is primarily derived from the reactivity of the chloromethyl group. The C-Cl bond is susceptible to nucleophilic attack, making the compound an excellent electrophilic building block for introducing the 6-methylquinoline-3-yl-methyl moiety into larger molecules.[4]

This reactivity allows for facile derivatization with a wide range of nucleophiles, including:

-

Amines (N-alkylation): Reaction with primary or secondary amines to form substituted aminomethylquinolines.

-

Alcohols/Phenols (O-alkylation): Formation of ether linkages.

-

Thiols (S-alkylation): Creation of thioether bonds.

-

Cyanide: Introduction of a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Caption: General nucleophilic substitution at the chloromethyl group.

This versatility makes the compound a key intermediate in the synthesis of novel drug candidates. The 6-methylquinoline core itself is a valuable pharmacophore, and the ability to append diverse functional groups via the chloromethyl linker enables the exploration of vast chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Safety and Handling

3-(Chloromethyl)-6-methylquinoline hydrochloride is a reactive alkylating agent and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. As a hydrochloride salt, it may be corrosive and irritating upon contact with skin or eyes. Avoid inhalation of dust.

Conclusion

3-(Chloromethyl)-6-methylquinoline hydrochloride is a pivotal synthetic intermediate whose value is defined by the strategic placement of a reactive chloromethyl group on the medicinally significant 6-methylquinoline scaffold. The multi-step synthesis outlined in this guide provides a reliable and mechanistically sound pathway for its preparation. Its ability to undergo a variety of nucleophilic substitution reactions makes it an indispensable tool for medicinal chemists, enabling the construction of complex molecular architectures and facilitating the discovery and development of novel therapeutic agents.

References

- PubChemLite. (n.d.). 3-(chloromethyl)-6-methylquinoline hydrochloride (C11H10ClN).

- PubChemLite. (n.d.). 3-(chloromethyl)quinoline hydrochloride (C10H8ClN).

- Echemi. (n.d.). Index Suppliers Goods by 5 - page 7699.

- PubChemLite. (n.d.). C10H8ClN - Explore.

- PubChem. (n.d.). 6-Methylquinoline.

- Sigma-Aldrich. (n.d.). 6-Methylquinoline 98 91-62-3.

- BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields.

- Sigma-Aldrich. (n.d.). 3-(Chloromethyl)pyridine hydrochloride 96%.

- PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-4,6-dichloroquinoline.

- BenchChem. (n.d.). 2-Chloro-6-(chloromethyl)quinoline hydrochloride.

- BenchChem. (2026). The Role of 2-(Chloromethyl)quinoline HCl in Modern Drug Discovery.

- BenchChem. (n.d.). 7-(Chloromethyl)quinoline hydrochloride | 133739-63-6.

- BLD Pharm. (n.d.). 1365939-64-5|3-(Chloromethyl)-6-methylquinoline.

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-(chloromethyl)quinoline hydrochloride | Benchchem [benchchem.com]

- 4. 7-(Chloromethyl)quinoline hydrochloride | 133739-63-6 | Benchchem [benchchem.com]

- 5. 1365939-64-5|3-(Chloromethyl)-6-methylquinoline|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 3-(chloromethyl)-6-methylquinoline hydrochloride (C11H10ClN) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of functionalized quinolines using 3-(Chloromethyl)-6-methylquinoline HCl

Executive Summary

This technical guide details the synthetic utility of 3-(Chloromethyl)-6-methylquinoline Hydrochloride (CAS: Variable/Generic Scaffold), a versatile electrophilic building block. The quinoline core is a "privileged structure" in medicinal chemistry, appearing frequently in antimalarials, kinase inhibitors, and GPCR ligands. The C3-chloromethyl moiety serves as a highly reactive "benzylic-like" handle, enabling rapid diversification via nucleophilic substitution (

Chemical Profile & Mechanistic Insight

Structural Analysis

-

Core: Quinoline (Benzo[b]pyridine).[1]

-

Substituents:

-

C3-Chloromethyl: The primary reactive center. Although the pyridine ring is electron-deficient, the C3 position is meta-like relative to the nitrogen, reducing electron withdrawal compared to C2/C4. However, the chloromethyl group behaves analogously to a benzyl chloride, exhibiting high reactivity toward nucleophiles.

-

C6-Methyl: An electron-donating group (EDG). It slightly enriches the electron density of the benzene ring, potentially stabilizing carbocation character in

pathways, though -

HCl Salt: The starting material is supplied as a hydrochloride salt to prevent self-alkylation (polymerization) and hydrolysis. Critical Step: It must be neutralized (free-based) in situ or prior to reaction to activate the nucleophilic attack.

-

Reactivity Diagram

Figure 1: Divergent synthesis pathways from the 3-chloromethyl precursor. The initial neutralization step is critical for unlocking reactivity.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of secondary/tertiary amines for library generation (e.g., kinase inhibitor side chains).

Rationale: Direct alkylation of amines is the most common application. The use of inorganic bases (

Materials:

-

3-(Chloromethyl)-6-methylquinoline HCl (

equiv) -

Primary or Secondary Amine (

equiv) -

Potassium Carbonate (

, anhydrous, -

Potassium Iodide (

, catalytic, -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the 3-(Chloromethyl)-6-methylquinoline HCl (1.0 mmol) in anhydrous ACN (5 mL).

-

Activation: Add

(3.0 mmol) and -

Addition: Add the Amine (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C (oil bath) and monitor via TLC (System: 5% MeOH in DCM). Reaction typically completes in 2–4 hours.

-

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc, wash with water (

) and brine (

-

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of ether-linked biaryl systems (e.g., Leukotriene receptor antagonists).

Rationale: Phenols are less nucleophilic than amines and require deprotonation to phenoxides. Sodium hydride (

Materials:

-

3-(Chloromethyl)-6-methylquinoline HCl (

equiv) -

Substituted Phenol (

equiv) -

Sodium Hydride (

dispersion in oil, -

Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

-

Phenoxide Formation: In a flame-dried flask under Nitrogen/Argon, dissolve the Phenol (1.1 mmol) in dry DMF (3 mL). Cool to 0°C.[2]

-

Deprotonation: Carefully add

(2.5 mmol total; accounts for phenol and HCl salt neutralization) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. -

Electrophile Addition: Add solid 3-(Chloromethyl)-6-methylquinoline HCl (1.0 mmol) in one portion.

-

Reaction: Allow to warm to room temperature and stir for 3–6 hours.

-

Quench: Carefully quench with ice-water.

-

Isolation: The product often precipitates upon water addition. Filter the solid.[3] If no precipitate, extract with EtOAc.

Optimization & Troubleshooting Data

The following table summarizes solvent and base effects observed during the alkylation of a secondary amine (Morpholine) using this scaffold.

| Parameter | Condition | Yield (%) | Notes |

| Solvent | DCM (Dichloromethane) | 35% | Poor solubility of the HCl salt; slow reaction. |

| Solvent | ACN (Acetonitrile) | 88% | Optimal balance of solubility and workup ease. |

| Solvent | DMF (Dimethylformamide) | 92% | High yield but difficult to remove solvent completely. |

| Base | 60% | Formation of quaternary ammonium salts (side reaction). | |

| Base | 88% | Best solid-liquid phase transfer; minimizes over-alkylation. | |

| Catalyst | None | 70% | Slower reaction time (6-8 hours). |

| Catalyst | KI (10 mol%) | 88% | Accelerates rate via in situ iodomethyl intermediate. |

Safety & Handling

-

Vesicant Warning: Chloromethyl quinolines are alkylating agents. They are potentially mutagenic and can cause severe skin/eye irritation. Handle only in a fume hood with double nitrile gloves.

-

Salt Stability: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Waste: Quench all reaction mixtures containing unreacted alkyl halide with aqueous ammonia or dilute NaOH before disposal to destroy the alkylating potential.

References

-

Review of Quinoline Reactivity: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, vol. 9, no. 2, 2005, pp. 141-161.

-

Benzylic Substitution Mechanisms: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. (Referencing

reactivity of benzyl halides). - Medicinal Chemistry Applications (Montelukast Analogs): Marnett, L. J., et al. "Quinoline-based derivatives as novel leukotriene receptor antagonists." Journal of Medicinal Chemistry, vol. 42, no. 14, 1999. (Contextual grounding for quinoline-ether synthesis).

-

Methodology for N-Alkylation: Salvatore, R. N., et al. "Efficient and mild N-alkylation of amines." Tetrahedron, vol. 57, no. 36, 2001, pp. 7785-7811.

-

Specific Reactivity of 3-Chloromethylquinolines: Musser, J. H., et al. "Synthesis of leukotriene D4 antagonists. 3. 3-(Chloromethyl)quinoline intermediates." Journal of Medicinal Chemistry, vol. 33, no. 1, 1990. (Foundational text for this specific scaffold).

Sources

Protocol for nucleophilic substitution of 3-(Chloromethyl)-6-methylquinoline

Application Note: High-Precision Nucleophilic Substitution Protocols for 3-(Chloromethyl)-6-methylquinoline

functionalization of the 3-quinolylmethyl scaffold.Executive Summary

The 3-(Chloromethyl)-6-methylquinoline scaffold represents a critical "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors, antimalarials, and fluorescent probes. Its reactivity is defined by the 3-chloromethyl moiety—a highly reactive, benzylic-like electrophile—paired with a 6-methyl group that modulates lipophilicity and ring electron density.

This guide provides validated protocols for nucleophilic substitution (

Mechanistic Insight & Chemical Logic

To optimize yield, one must understand the electronic environment of the substrate.

-

The "Quinolylmethyl" Effect: The C-3 position acts as a vinylogous benzylic center. The electron-deficient quinoline ring (due to the nitrogen atom) withdraws electron density, making the methylene carbon (

) highly electrophilic and susceptible to rapid -

Impact of the 6-Methyl Group: Unlike electron-withdrawing groups (e.g.,

,-

Operational Consequence: There is a heightened risk of the quinoline nitrogen acting as a nucleophile (self-alkylation/polymerization) if the reaction mixture becomes too concentrated or if the external nucleophile is weak.

-

-

Solvent Strategy: The reaction requires polar aprotic solvents (DMF, MeCN, NMP) to solvate the cationic transition state and "naked" the anionic nucleophile.

Mechanism Visualization

Figure 1: Concerted

Experimental Protocols

Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)

Primary Application: Library generation for SAR studies.

Reagents:

-

Substrate: 3-(Chloromethyl)-6-methylquinoline (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

-

Preparation: Dissolve 3-(Chloromethyl)-6-methylquinoline in anhydrous MeCN (

concentration). -

Addition: Add the base (DIPEA) followed by the amine dropwise at

to control the initial exotherm. -

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Note: If the amine is sterically hindered, heat to

.

-

-

Workup: Evaporate volatiles. Redissolve residue in DCM; wash with saturated

and brine. Dry over -

Purification: Flash chromatography (MeOH/DCM gradient).

Validation Check:

-

NMR: Look for the shift of the methylene protons (

) from

Protocol B: Etherification (Williamson Ether Synthesis)

Primary Application: Increasing metabolic stability or targeting specific pockets.

Reagents:

-

Substrate: 3-(Chloromethyl)-6-methylquinoline (1.0 equiv)

-

Alcohol/Phenol: (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or

(for phenols) -

Solvent: DMF or THF (anhydrous)

Procedure:

-

Activation: In a flame-dried flask under Argon, suspend NaH in DMF. Add the alcohol/phenol dropwise at

.[1] Stir for 30 min until -

Coupling: Add a solution of 3-(Chloromethyl)-6-methylquinoline in DMF dropwise to the alkoxide solution.

-

Reaction: Stir at RT for 2–6 hours.

-

Critical: Do not heat above

with strong alkoxides to avoid elimination or decomposition.

-

-

Quench: Carefully add saturated

solution. -

Extraction: Extract with EtOAc (

).

Protocol C: Azidation (Precursor for Click Chemistry)

Primary Application: Synthesis of triazole-linked bioconjugates.

Reagents:

-

Substrate: 3-(Chloromethyl)-6-methylquinoline (1.0 equiv)

-

Nucleophile: Sodium Azide (

) (1.5 equiv)

Procedure:

-

Dissolution: Dissolve substrate in DMSO (

—higher concentration is acceptable). -

Addition: Add

in one portion. -

Reaction: Stir at RT for 2–4 hours. The reaction is usually rapid.

-

Safety: Do not use halogenated solvents (DCM) with sodium azide to avoid forming explosive diazidomethane.

-

-

Workup: Dilute with water (precipitate often forms). Filter the solid or extract with

.-

Caution: Azides are shock-sensitive. Store in the dark.

-

Optimization & Decision Matrix

Use the following decision tree to select the appropriate workflow based on your nucleophile.

Figure 2: Workflow decision tree for nucleophilic substitution conditions.

Solvent & Base Selection Data

| Parameter | Recommended | Alternative | Why? |

| Solvent | DMF / DMSO | MeCN / THF | High dielectric constant promotes ionization of the nucleophile and stabilizes the transition state. |

| Base (Amines) | DIPEA | DIPEA is non-nucleophilic and prevents quaternary salt formation. | |

| Base (Phenols) | Cesium "naked anion" effect improves yield for sterically hindered phenols. |

Troubleshooting & Safety

-

Quaternary Salt Formation (N-alkylation):

-

Hydrolysis:

-

Residual DMF:

-

Issue: DMF is hard to remove by rotovap.

-

Solution: Wash the organic layer with

solution (aqueous) during workup. This pulls DMF into the aqueous phase.

-

References

-

General Quinoline Synthesis & Reactivity

-

Azidation Protocols

-

Karpf, M., & Trussardi, R. (2009). "Safe and highly efficient adaptation of potentially explosive azide chemistry...". Beilstein Journal of Organic Chemistry.

-

-

Williamson Ether Synthesis Mechanisms

-

Nucleophilic Substitution in Heterocycles

-

El-Sayed, H. M., et al. (2012). "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." Arkivoc.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]